![molecular formula C24H22ClF3N2O3S B1427786 N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1423077-49-9](/img/structure/B1427786.png)

N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Descripción general

Descripción

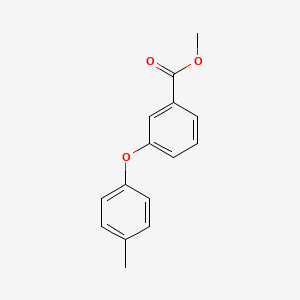

The compound is a derivative of dibenzo[b,f]azepine, a tricyclic compound. Dibenzo[b,f]azepine derivatives are often used in medicinal chemistry and have a wide range of biological activities .

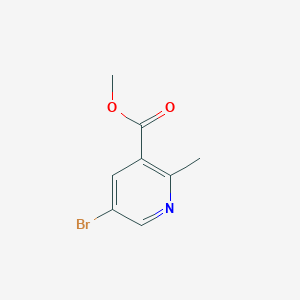

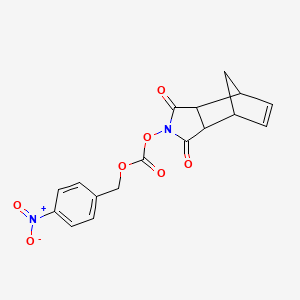

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f]azepine core, with a propyl chain extending from one nitrogen atom. This propyl chain is further substituted with a trifluoromethoxybenzenesulfonyl group .Chemical Reactions Analysis

As a dibenzo[b,f]azepine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic aromatic substitution or nucleophilic addition at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group might increase its lipophilicity, while the sulfonamide group could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación

Anti-Cancer Properties

RTC-5: , also known as N-[3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide , is primarily recognized for its potent anti-cancer properties. It has shown considerable effectiveness against an EGFR-driven cancer xenograft model . The compound achieves this by simultaneously inhibiting the PI3K-AKT and RAS-ERK signaling pathways , which are critical for cancer cell survival and proliferation .

Application in Drug Resistance Studies

The compound may be useful in studying mechanisms of drug resistance that involve alterations in PI3K-AKT and RAS-ERK pathways, which could lead to the development of new strategies to prevent or overcome resistance.

Direcciones Futuras

Mecanismo De Acción

RTC-5, also known as N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide or N-[3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide, is a phenothiazine compound that has been specifically enhanced for its potent anti-cancer properties .

Target of Action

The primary target of RTC-5 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .

Mode of Action

RTC-5 interacts with its target, EGFR, leading to the inhibition of two major cell signaling pathways: PI3K-AKT and RAS-ERK . These pathways are crucial for cell proliferation and survival. By inhibiting these pathways, RTC-5 prevents the cancer cells from proliferating and surviving .

Biochemical Pathways

The PI3K-AKT and RAS-ERK pathways play a significant role in regulating the cell cycle, promoting cell growth and survival, and inhibiting apoptosis . When RTC-5 inhibits these pathways, it disrupts these processes, leading to the death of cancer cells .

Result of Action

The result of RTC-5’s action is the inhibition of cancer cell growth. By blocking the PI3K-AKT and RAS-ERK pathways, RTC-5 prevents the proliferation and survival of cancer cells, leading to their death . This makes RTC-5 a potent anti-cancer agent.

Propiedades

IUPAC Name |

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF3N2O3S/c25-19-9-8-18-7-6-17-4-1-2-5-22(17)30(23(18)16-19)15-3-14-29-34(31,32)21-12-10-20(11-13-21)33-24(26,27)28/h1-2,4-5,8-13,16,29H,3,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJMNDDVVEPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)